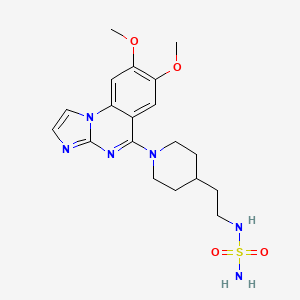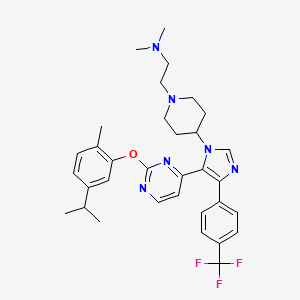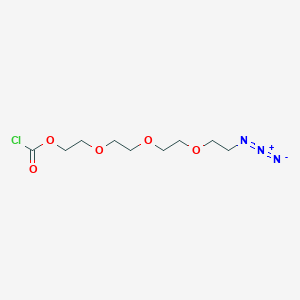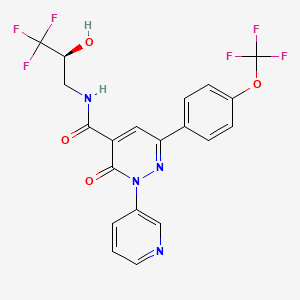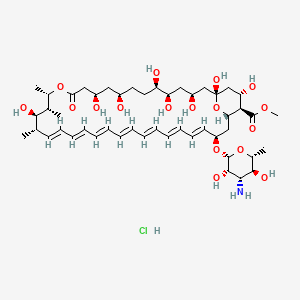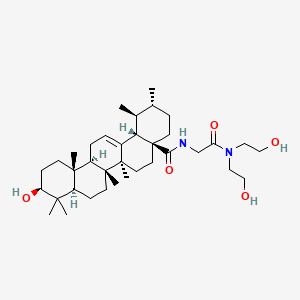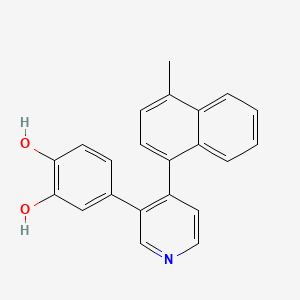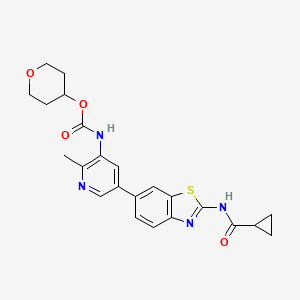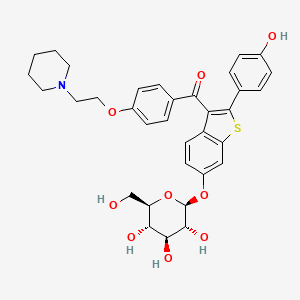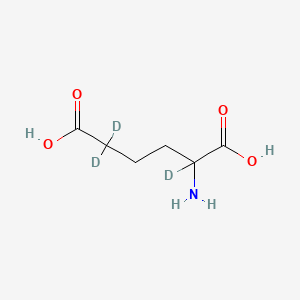![molecular formula C30H16O9 B15144028 7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)
7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione is a complex organic compound with a highly intricate structure. This compound is characterized by multiple hydroxyl groups and a unique octacyclic framework, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[1311112,1003,804,25019,27021,26014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process would likely include steps such as cyclization, hydroxylation, and purification through techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or aldehyde groups, while reduction could result in the formation of alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Its ability to undergo various chemical modifications makes it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique structural features and reactivity.
Mécanisme D'action
The mechanism by which 7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahydroxytriphenylene: A compound with a similar hexahydroxy functionalization but a different core structure.
Hexamethoxyflavone: Another compound with multiple hydroxyl groups and a complex ring system.
Uniqueness
What sets 7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[1311112,1003,804,25019,27021,26014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione apart is its unique octacyclic framework and the specific arrangement of hydroxyl groups
Propriétés
Formule moléculaire |
C30H16O9 |
|---|---|
Poids moléculaire |
520.4 g/mol |
Nom IUPAC |
7,9,11,20,22,24-hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione |
InChI |
InChI=1S/C30H16O9/c1-7-2-9(32)19-23-15(7)16-8(6-31)3-10(33)20-24(16)28-26-18(12(35)5-14(37)22(26)30(20)39)17-11(34)4-13(36)21(29(19)38)25(17)27(23)28/h2-5,31-32,35-39H,6H2,1H3 |
Clé InChI |
VOTWPIJKXUAOOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C3=C4C5=C(C(=O)C=C(C5=C2O)O)C6=C7C4=C8C(=C13)C(=CC(=O)C8=C(C7=C(C=C6O)O)O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


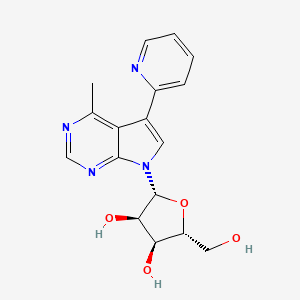
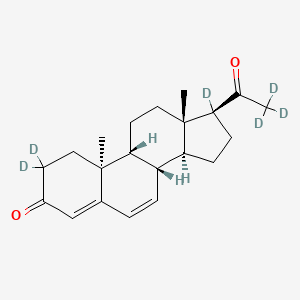
![N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide](/img/structure/B15143963.png)
